molecular formula C11H19NO3 B112009 Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate CAS No. 159635-22-0

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Cat. No. B112009
M. Wt: 213.27 g/mol
InChI Key: IMRNHROGUGVTAI-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is a chemical compound with the formula C₁₁H₁₉NO₃. It is also known as N-t-BOC-4-Methylene-3-Piperidinol .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group and a carboxylate group . The molecular weight of this compound is 213.2735 g/mol .

Scientific Research Applications

Environmental Degradation and Impact

  • Decomposition of MTBE: Studies on methyl tert-butyl ether (MTBE) focus on its decomposition by adding hydrogen in a cold plasma reactor, demonstrating the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler hydrocarbons like CH4, C2H4, and C2H2, which suggests potential environmental remediation applications for related compounds (Hsieh et al., 2011).

Fate in Soil and Groundwater

  • Biodegradation and Fate of ETBE: Research on ethyl tert-butyl ether (ETBE) in soil and groundwater summarizes the current knowledge on the biodegradation pathways and fate of gasoline oxygenates, highlighting microbial capabilities to degrade such compounds aerobically and the potential for bioremediation strategies (Thornton et al., 2020).

Synthetic Applications and Reviews

  • Synthetic Routes of Vandetanib: Investigation into synthetic routes for vandetanib, a therapeutic compound, includes the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a precursor, highlighting the importance of tert-butyl and piperidine derivatives in pharmaceutical synthesis (Mi, 2015).

Environmental Occurrence and Toxicity

  • Environmental Occurrence of Synthetic Phenolic Antioxidants: Investigation into the environmental presence and potential toxicity of synthetic phenolic antioxidants, which share structural motifs with tert-butyl derivatives, outlines the need for future research into the contamination, environmental behavior, and less toxic alternatives (Liu & Mabury, 2020).

Safety And Hazards

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is classified as an irritant . It’s always important to handle chemical substances with care, using appropriate personal protective equipment.

properties

IUPAC Name

tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNHROGUGVTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442094
Record name tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

CAS RN

159635-22-0
Record name tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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